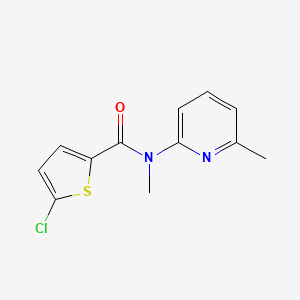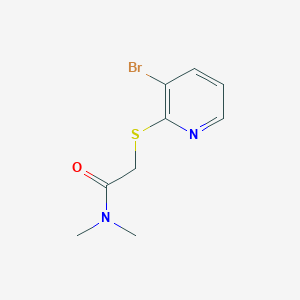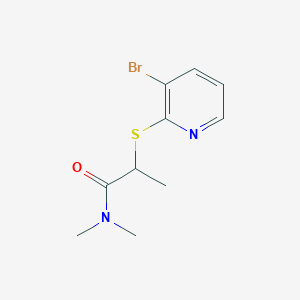![molecular formula C9H8BrN3OS B7593959 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole, also known as BPSM, is a heterocyclic compound that has been gaining attention in scientific research due to its potential applications in various fields. BPSM is a member of the oxadiazole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and cancer cells. This compound has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair in cancer cells. In addition, this compound has been shown to disrupt the cell membrane of fungi, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. This compound has also been shown to have moderate solubility in water, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. Another advantage of this compound is its low toxicity in vitro, which suggests that it may have fewer side effects than existing therapies. However, one limitation of this compound is its moderate solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
Future research on 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole could focus on several areas. One area of research could be the optimization of the synthesis method to improve the yield of this compound. Another area of research could be the development of new formulations of this compound that improve its solubility in water. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, this compound could be further evaluated for its potential as a therapeutic agent for the treatment of bacterial infections, fungal infections, and cancer. Overall, this compound has the potential to be a valuable tool in scientific research and the development of new therapies.
Synthesemethoden
The synthesis of 2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole involves the reaction of 2-(2-bromoethyl)pyridine with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antifungal properties. Studies have shown that this compound has potent antibacterial activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This compound has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. In addition, this compound has been shown to possess antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
IUPAC Name |
2-[(3-bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-6-12-13-8(14-6)5-15-9-7(10)3-2-4-11-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHRYBNEKJLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CSC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)




![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)



